7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3-Ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions
Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Ethoxy and Hydroxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions, where the ethoxy and hydroxy groups are introduced to the phenyl ring.
Attachment of Methoxy and Methylphenyl Groups: This final step involves coupling reactions, such as Suzuki or Heck coupling, to attach the methoxy and methylphenyl groups to the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(3-Ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines.
Scientific Research Applications
7-(3-Ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Methoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(3-Ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
The unique combination of functional groups in 7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide imparts distinct chemical and biological properties. Its triazolopyrimidine core is particularly noteworthy for its potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H25N5O4/c1-5-32-19-11-15(7-8-17(19)29)21-20(14(3)26-23-24-12-25-28(21)23)22(30)27-16-10-13(2)6-9-18(16)31-4/h6-12,21,29H,5H2,1-4H3,(H,27,30)(H,24,25,26) |
InChI Key |
ZKTKDQQEFAHHJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=C(C=CC(=C4)C)OC)O |
Origin of Product |
United States |
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